

# HIV-1 inhibitor-60 resistance profile against other attachment inhibitors

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**Compound Focus:** HIV-1 inhibitor-60

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## Established HIV-1 Attachment Inhibitors: Resistance Profiles

Drug Name (Type)	Mechanism of Action	Key Resistance Mutations (in gp120)	Cross-Resistance Notes	Key Supporting Evidence
<b>Fostemsavir</b> (Oral prodrug of Temsavir) [1] [2]	Binds gp120, blocking attachment to host CD4 receptors [1].	No consistent set of mutations linked to virologic failure in clinical trials (BRIGHTE trial); various gp120 substitutions (e.g., S375M/I/T, M426L) associated with decreased susceptibility <i>in vitro</i> [1].	No cross-resistance to other ARV classes (INSTIs, NRTIs, etc.) or other entry inhibitors (Ibalizumab, Maraviroc) [1].	Phase III BRIGHTE trial: 60% virologic suppression at 96 weeks in heavily treatment-experienced patients [1].
<b>Ibalizumab</b> (Monoclonal)	Binds host CD4, causing conformational	Loss of N-linked glycosylation sites in the <b>V5 loop</b> of gp120;	Resistance is specific to Ibalizumab's	Phase III TMB-301 trial: 43% of heavily

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Antibody) [1] [2]	changes that block post-attachment viral entry [1].	other mutations can reduce drug susceptibility [1].	unique mechanism; no cross-resistance with other drug classes [1].	treatment-experienced patients achieved viral suppression at week 25 [1].

## Experimental Protocols for Resistance Studies

The following methodologies are standard for characterizing resistance profiles of HIV-1 entry inhibitors and were used in the studies cited above [1].

- **In Vitro Selection of Resistance Mutations**

- **Purpose:** To identify mutations that confer reduced drug susceptibility.
- **Procedure:** Serial passage of lab-adapted HIV-1 strains (e.g., HIV-1<sub>NL4-3</sub>) or clinical isolates in increasing concentrations of the inhibitor using permissive cell lines (e.g., TZM-bl, PM1). Viral RNA is extracted from culture supernatants, and the *env* gene is sequenced to identify emerging mutations.

- **Phenotypic Susceptibility Assays**

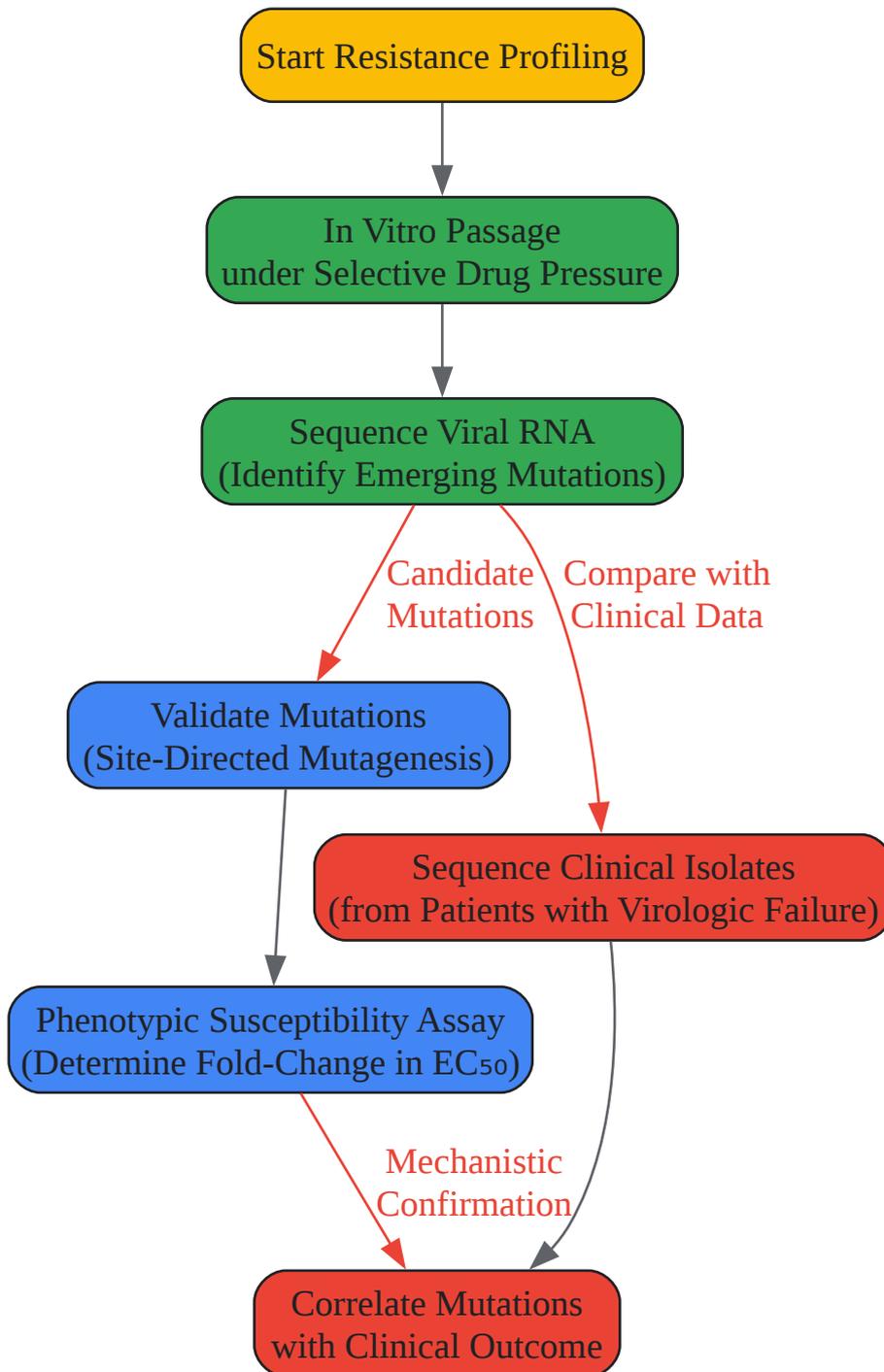
- **Purpose:** To quantitatively measure the fold-change in susceptibility conferred by specific mutations.
- **Procedure:** Site-directed mutagenesis is used to introduce candidate mutations into a reference molecular clone (e.g., pNL4-3). Recombinant viruses are produced, and their replication is assessed in the presence of a drug concentration series using a cell-based assay (e.g., TZM-bl cells). The half-maximal effective concentration (EC<sub>50</sub>) of the mutant virus is compared to the wild-type reference to calculate the fold-change in resistance.

- **Genotypic Analysis of Clinical Isolates**

- **Purpose:** To correlate mutations with treatment failure in patients.
- **Procedure:** HIV-1 RNA is extracted from patient plasma samples (typically with a viral load >500 copies/mL). The *env* gene (for attachment inhibitors) is amplified by RT-PCR and

sequenced using Sanger or next-generation sequencing (NGS). Sequences are analyzed for deviations from a reference strain (e.g., HXB2) and linked to virologic outcomes.

The diagram below illustrates the logical workflow for these experiments.



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## Suggestions for Further Investigation

Given that "**HIV-1 inhibitor-60**" is not identified in the current scientific literature, you may need to:

- **Verify the compound's name or code**, as it might be an internal research code from a specific pharmaceutical company or academic institution.
- **Search patent databases** for "inhibitor-60" to find early-stage research not yet published in journals.
- **Consult scientific conference abstracts** (e.g., from CROI) for the latest, pre-published data on novel compounds.

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## References

1. Strategies to overcome HIV drug resistance-current and ... [frontiersin.org]
2. Pharmacological advances in HIV treatment: from ART to ... [link.springer.com]

To cite this document: Smolecule. [HIV-1 inhibitor-60 resistance profile against other attachment inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

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